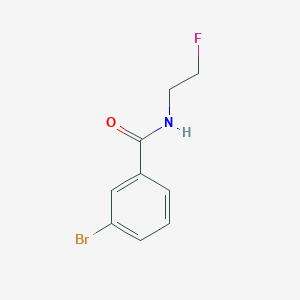
2-Bromo-4-(2-bromoethoxy)-1-methylbenzene
Overview
Description
“2-Bromo-4-(2-bromoethoxy)-1-methylbenzene” is a chemical compound with the linear formula C9H9BrO2 . It is also known as “4-(2-Bromoethoxy)benzaldehyde” and has a molecular weight of 229.075 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(2-bromoethoxy)-1-methylbenzene” can be determined using techniques such as X-ray single crystal diffraction . The exact structure would depend on the arrangement of the atoms and the bonds between them.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(2-bromoethoxy)-1-methylbenzene” are not detailed in the available resources . These properties could include things like melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Intermediate Use
- Synthesis Process : The compound serves as an intermediate in the synthesis of other chemicals. For instance, 1-(2-Bromoethoxy)-4-nitrobenzene, closely related to 2-Bromo-4-(2-bromoethoxy)-1-methylbenzene, is used in the preparation of dofetilide, a medication for arrhythmia. The synthesis process involves the Williamson Reaction, and variables like reaction temperature, solvent, time, and proportion significantly impact the outcome (Zhai Guang-xin, 2006).
Chemical Properties and Analysis
- Thermochemistry Study : The thermochemical properties of bromo- and iodo-substituted methylbenzenes, including compounds similar to 2-Bromo-4-(2-bromoethoxy)-1-methylbenzene, have been investigated. This study involved experimental vapor pressures, vaporization, fusion, sublimation enthalpies, and quantum-chemical methods to calculate gas-phase enthalpies of formation (S. Verevkin et al., 2015).
Applications in Material Science
- Electrolyte Additive in Lithium-Ion Batteries : A study utilized 4-bromo-2-fluoromethoxybenzene, closely related to the compound , as a bi-functional electrolyte additive for lithium-ion batteries. This additive was shown to polymerize electrochemically, thereby providing overcharge protection and enhancing fire retardancy without affecting the battery's normal cycle performance (Zhang Qian-y, 2014).
Application in Organic Synthesis
- Use in Organic Synthesis : Compounds like 2-Bromo-4-(2-bromoethoxy)-1-methylbenzene are often utilized in the synthesis of other organic compounds. For example, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration in water shows the potential application of similar brominated compounds in medicinal, pharmaceutical agents, and organic electroluminescent materials (Jiaming Xuan et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-(2-bromoethoxy)-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-7-2-3-8(6-9(7)11)12-5-4-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYZGZZOZNCEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol](/img/structure/B1413733.png)

![3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1413735.png)



![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B1413741.png)

![(2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1413744.png)
